
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll
Vorbereitungsmethoden
The synthesis of 5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with pyridinecarbaldehyde under specific reaction conditions. The process can be summarized as follows:
Condensation Reaction: Pyrrole and pyridinecarbaldehyde are mixed in a suitable solvent, such as methanol or ethanol, and heated under reflux conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the purification process to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced porphyrin species.
Substitution: The pyridine substituents can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted porphyrin derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with various transition metals
Biology: In biological research, the compound is used as a model system to study the behavior of porphyrins in biological systems, including their interactions with proteins and other biomolecules.
Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer, generating reactive oxygen species upon light activation to selectively destroy cancer cells.
Industry: The compound is used in the development of sensors and electronic devices due to its unique electronic properties and ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen. These ROS cause oxidative damage to cellular components, resulting in cell death. The compound’s interaction with metal ions also plays a crucial role in its catalytic and electronic properties.
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin can be compared with other similar compounds, such as:
5,10,15,20-Tetra(4-pyridyl)porphyrin: This compound has four pyridyl groups attached to the porphyrin core, similar to the target compound. the position of the pyridyl groups differs, leading to variations in chemical properties and applications.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: This compound contains trimethylammonium groups, which impart different electronic and solubility properties compared to the target compound.
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C40H44N8 |
|---|---|
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
5,10,15,20-tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C40H44N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-13,15,18,20-24,29-40,45-48H,14,16-17,19H2 |
InChI-Schlüssel |
YWLPOHTWFLWBNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=CC=N8)C9=CC=CC=N9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


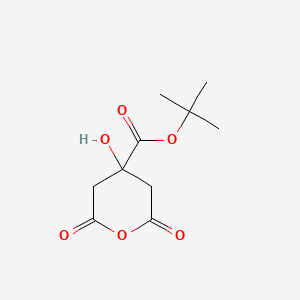


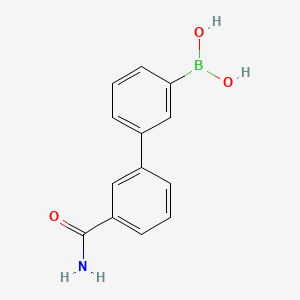
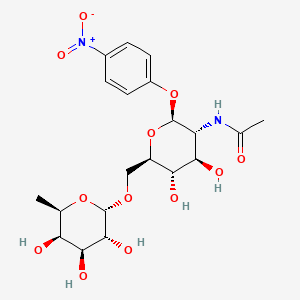
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
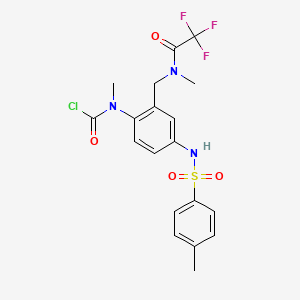
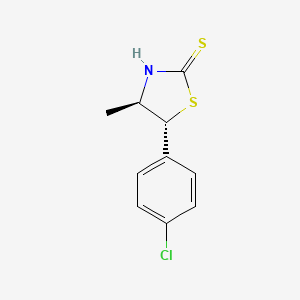
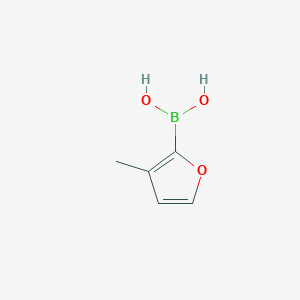

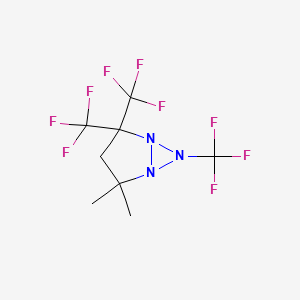
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)


